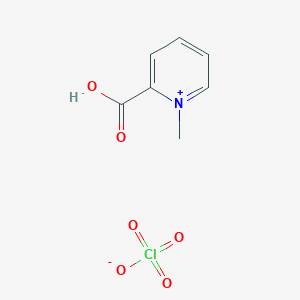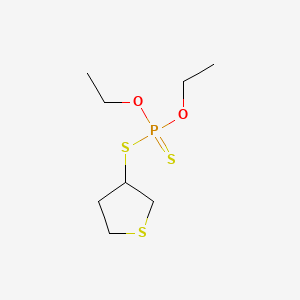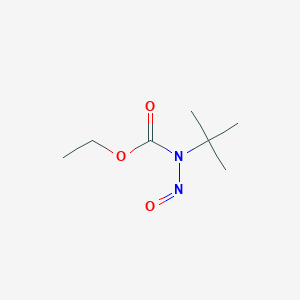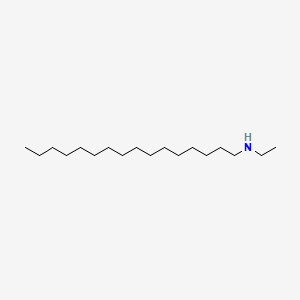![molecular formula C14H17NO6 B14731392 [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate CAS No. 6965-66-8](/img/structure/B14731392.png)
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a cyclohexanone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure could offer specific benefits.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
作用機序
The mechanism of action of [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its use, whether in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN)
Uniqueness
Compared to similar compounds, [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate stands out due to its unique combination of a piperidine ring and a cyclohexyl group. This structure imparts specific chemical and physical properties that make it valuable for targeted applications in research and industry.
特性
CAS番号 |
6965-66-8 |
|---|---|
分子式 |
C14H17NO6 |
分子量 |
295.29 g/mol |
IUPAC名 |
[3-(2,6-dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C14H17NO6/c1-7(16)21-9-2-3-11(17)10(6-9)14(20)8-4-12(18)15-13(19)5-8/h8-10H,2-6H2,1H3,(H,15,18,19) |
InChIキー |
YRISCTVVPDWQHL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)C2CC(=O)NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



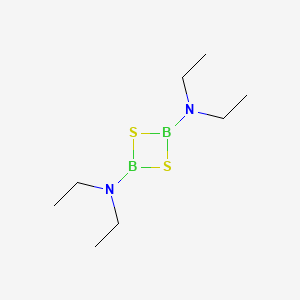
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)


